1-Bromo-2-methyloctane
Overview
Description
1-Bromo-2-methyloctane is an organic compound belonging to the class of alkyl halides. It is a derivative of octane, where a bromine atom is substituted at the first carbon and a methyl group is substituted at the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyloctane can be synthesized through several methods:
Free Radical Halogenation: This method involves the reaction of 2-methyloctane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the first carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methyloctanol with hydrobromic acid or phosphorus tribromide. The hydroxyl group is replaced by a bromine atom, forming this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyloctane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and sodium alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2-methyloctene.
Oxidation: The major products can include 2-methyloctanol or 2-methyloctanoic acid.
Scientific Research Applications
1-Bromo-2-methyloctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: This compound is used in studies involving alkylation reactions and the modification of biomolecules.
Material Science: It is used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: this compound is used in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 1-bromo-2-methyloctane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can alkylate various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in organic synthesis and biological studies.
Comparison with Similar Compounds
1-Bromo-2-methyloctane can be compared with other similar compounds, such as:
1-Bromo-2-methylhexane: Similar in structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Bromo-2-methylheptane: Also similar in structure but with a slightly shorter carbon chain. It shares similar chemical properties but may differ in boiling and melting points.
1-Bromo-3-methyloctane: The bromine atom is substituted at the third carbon instead of the first. This positional isomer may exhibit different reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-methyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYRIXNUUUUPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560925 | |
Record name | 1-Bromo-2-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-46-7 | |
Record name | 1-Bromo-2-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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